2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(3-Chlorophenyl)-2H-1,2,3,4-tetraazol-2-yl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetraazole ring, a chlorophenyl group, and a benzodioxin moiety, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-chlorophenyl)-2H-1,2,3,4-tetraazol-2-yl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Tetraazole Ring: This step involves the cyclization of a suitable precursor, such as 3-chlorophenylhydrazine, with a nitrile compound under acidic or basic conditions.
Introduction of the Benzodioxin Moiety: This can be achieved through a nucleophilic substitution reaction where the benzodioxin ring is introduced to the intermediate compound.
Acetylation: The final step involves the acetylation of the intermediate to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-chlorophenyl)-2H-1,2,3,4-tetraazol-2-yl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[5-(3-chlorophenyl)-2H-1,2,3,4-tetraazol-2-yl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 2-[5-(3-chlorophenyl)-2H-1,2,3,4-tetraazol-2-yl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in dye and herbicide production.
Benzylamine: An organic compound with a benzyl group attached to an amine, used in pharmaceutical production.
Uniqueness
2-[5-(3-chlorophenyl)-2H-1,2,3,4-tetraazol-2-yl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is unique due to its combination of a tetraazole ring, chlorophenyl group, and benzodioxin moiety. This structural complexity provides it with distinct chemical reactivity and potential biological activities not commonly found in simpler compounds.
Properties
Molecular Formula |
C17H14ClN5O3 |
---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
2-[5-(3-chlorophenyl)tetrazol-2-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
InChI |
InChI=1S/C17H14ClN5O3/c18-12-3-1-2-11(8-12)17-20-22-23(21-17)10-16(24)19-13-4-5-14-15(9-13)26-7-6-25-14/h1-5,8-9H,6-7,10H2,(H,19,24) |
InChI Key |
CNMALENCZAENLG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3N=C(N=N3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.